molecular formula C10H20ClNO3 B1424343 Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate HCl CAS No. 1255098-55-5

Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate HCl

Cat. No.: B1424343
CAS No.: 1255098-55-5
M. Wt: 237.72 g/mol
InChI Key: WNKAMBCIEPRWFT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (predicted, D₂O):

    δ (ppm) Multiplicity Assignment
    1.5–1.8 m Tetrahydropyran CH₂
    2.0–2.3 m Butyrate CH₂ (C3)
    2.8–3.1 m Butyrate CH₂ (C4)
    3.3–3.5 m Tetrahydropyran OCH₂
    3.7 s Ester OCH₃
    3.9–4.1 m Butyrate CH(NH₃⁺)
  • ¹³C NMR (predicted, D₂O):

    δ (ppm) Assignment
    22.1 Tetrahydropyran CH₂
    28.5 Butyrate C3
    35.7 Butyrate C4
    52.3 Ester OCH₃
    67.8 Tetrahydropyran OCH₂
    174.2 Ester C=O

Infrared (IR) Spectroscopy

Absorption (cm⁻¹) Assignment
2500–3000 N-H stretch (NH₃⁺)
1740 C=O stretch (ester)
1200–1250 C-O stretch (ester)
1100 C-O-C stretch (tetrahydropyran)

Mass Spectrometry (MS)

  • Molecular Ion : m/z 201.1 [M-Cl]⁺ (calculated for C₁₀H₁₉NO₃⁺).
  • Fragmentation Pathways :
    • Loss of CH₃OH (32 Da) from the ester group.
    • Cleavage of the tetrahydropyran ring (m/z 85).
    • NH₃ elimination (m/z 184.1) .

Properties

IUPAC Name

methyl 2-amino-4-(oxan-4-yl)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-13-10(12)9(11)3-2-8-4-6-14-7-5-8;/h8-9H,2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKAMBCIEPRWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation and Esterification of Tetrahydropyran-4-carboxylic Acid

  • Activation of the acid group is commonly achieved using carbodiimide coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) or carbonyl diimidazole (CDI). For example, tetrahydro-2H-pyran-4-carboxylic acid is treated with CDI in dichloromethane, followed by addition of N,O-dimethylhydroxylamine hydrochloride to form N-methoxy-N-methyl-tetrahydropyran-4-carboxamide intermediates. This reaction proceeds efficiently at room temperature, yielding the activated ester or amide in high purity suitable for subsequent steps.

  • Esterification can be performed by converting the acid to methyl esters using diazomethane or methanol under acidic or basic catalysis. For instance, the acid chloride intermediate generated by oxalyl chloride treatment can be reacted with diazomethane to afford methyl esters. This step is often followed by purification via extraction and drying to isolate the methyl ester intermediate.

Introduction of the Amino Group

  • The amino functionality at the 2-position of the butyrate chain is introduced through amination reactions. In some reported syntheses, the amino group is incorporated by nucleophilic substitution or reductive amination strategies. For example, after formation of the ester intermediate, amination can be achieved by reaction with ammonia or amine sources in the presence of coupling agents such as EDCI and hydroxybenzotriazole (HOBt), facilitating the formation of the amino ester.

  • Reductive amination using aldehydes and sodium cyanoborohydride (NaBH3CN) under acidic conditions (e.g., HCl in isopropanol) is also a viable method to introduce the amino group selectively, especially when combined with protecting group strategies for the tetrahydropyran ring.

Formation of the Hydrochloride Salt

  • The final step involves conversion of the free amino ester to its hydrochloride salt to enhance stability and solubility. This is typically performed by treating the free base with aqueous hydrochloric acid or HCl in organic solvents such as tetrahydrofuran (THF) or isopropanol. The reaction is carried out under mild conditions, and the hydrochloride salt precipitates or is isolated by solvent evaporation and recrystallization.
Step Reagents/Conditions Description Yield/Notes
1 Tetrahydro-2H-pyran-4-carboxylic acid + CDI + N,O-dimethylhydroxylamine hydrochloride + triethylamine in DCM, RT, overnight Formation of N-methoxy-N-methyl-tetrahydropyran-4-carboxamide intermediate High yield, crude used directly
2 Oxalyl chloride + DMF catalyst, 0 °C to RT, 2 h Conversion of acid to acid chloride intermediate Monitored by TLC, quantitative
3 Diazomethane in ether, -10 °C to RT, 16-19 h Methyl ester formation from acid chloride Crude yellow solid, purified by extraction
4 Amination with ammonia or amine + EDCI + HOBt + triethylamine in DMF, RT, overnight Introduction of amino group via coupling Efficient amide/ester formation
5 Treatment with aqueous HCl or HCl in organic solvent Formation of hydrochloride salt Precipitation or isolation by evaporation
  • The use of carbodiimide coupling agents (EDCI) combined with hydroxybenzotriazole (HOBt) has been demonstrated to improve coupling efficiency and reduce side reactions during amide bond formation, leading to higher purity and yield of amino ester intermediates.

  • Mild reaction temperatures (10–35 °C) and solvent choices such as dichloromethane or N,N-dimethylformamide (DMF) are critical to controlling reaction rates and minimizing by-products.

  • The hydrochloride salt formation step benefits from controlled acid addition and solvent choice to ensure complete salt formation and ease of isolation, which is important for pharmaceutical-grade material preparation.

The preparation of methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate hydrochloride involves:

  • Activation of tetrahydropyran-4-carboxylic acid using CDI or EDCI to form reactive intermediates.
  • Conversion to methyl ester intermediates via diazomethane or direct esterification.
  • Introduction of the amino group through amination or reductive amination.
  • Final conversion to the hydrochloride salt under mild acidic conditions.

This multi-step synthetic route is well-established, with optimized conditions ensuring high yields and purity suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as acyl chlorides or anhydrides are used in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydropyran Moieties

Tetrahydropyran-4-methanol
  • Molecular Formula : C₆H₁₂O₂
  • Key Features : Contains a THP ring and a primary alcohol group.
  • Physicochemical Properties :
    • Log S (ESOL): -0.23, indicating moderate aqueous solubility .
    • GI Absorption: High (inferred from low molecular weight and absence of charged groups) .

Functional Group-Based Comparisons

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one
  • Molecular Formula: C₁₈H₂₁NO₅
  • Key Features: Benzoyl and pyridylamino substituents on a pyranone ring .
  • Synthesis: Utilizes THF as a solvent and 2-aminopyridine, highlighting the versatility of THP-related synthetic routes .
  • Comparison: The target compound’s amino ester and THP group contrast with this compound’s fused pyranone ring, suggesting divergent reactivity and biological targets.

Physicochemical and Pharmacokinetic Data

Table 1: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight Log S (ESOL) Regulatory Status Key Functional Groups
Methyl 2-amino-4-(THP-4-yl)-butyrate HCl C₁₁H₂₂ClNO₃ 251.75 (est.) ~0.5* Not controlled Amino ester, THP, HCl salt
Tetrahydropyran-4-methanol C₆H₁₂O₂ 116.16 -0.23 Not controlled THP, Alcohol
JWH-307 C₂₅H₂₀FNO 381.44 -5.2 (est.) Controlled Naphthoyl, Pyrrole, THP

*Estimated based on HCl salt’s ionic character enhancing solubility compared to neutral analogues .

Research Findings and Implications

Regulatory Differentiation: The absence of aromatic or naphthoyl groups in the target compound distinguishes it from controlled synthetic cannabinoids like JWH-307, likely exempting it from similar legal restrictions .

Solubility and Bioavailability: The HCl salt form of the target compound is predicted to improve aqueous solubility compared to neutral analogues (e.g., Log S of -0.23 for Tetrahydropyran-4-methanol) .

Synthetic Flexibility : THP-containing compounds, including the target, often employ THF or similar solvents in synthesis, as seen in and .

Biological Activity

Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate hydrochloride, with the chemical formula C10_{10}H20_{20}ClNO3_3 and CAS Number 1255098-55-5, is a compound that has garnered attention for its potential biological activities. Its structure features an amino group, a tetrahydropyran ring, and a butyrate ester, which contributes to its versatility in biological and medicinal applications.

The biological activity of Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate HCl is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with biological targets, enhancing its potential therapeutic effects. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that may further influence biological pathways.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier could position it as a potential neuroprotective agent, although specific studies are required to elucidate this effect.
  • Cytotoxicity : Some derivatives of related compounds have shown selective cytotoxicity against tumorigenic cell lines, indicating potential applications in cancer therapy .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds and their mechanisms. For instance:

  • Antimicrobial Studies : In vitro assays demonstrated that compounds structurally similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
  • Neuropharmacology : A study on related tetrahydropyran derivatives indicated potential neuroprotective effects through inhibition of apoptotic pathways in neuronal cells. This suggests that this compound may similarly affect neuronal survival under stress conditions .

Comparative Analysis

A comparison of this compound with similar compounds reveals unique properties that may enhance its biological activity:

Compound NameStructural FeatureNotable Activity
Methyl 2-amino-4-(tetrahydrofuran-4-yl)-butyrate HClTetrahydrofuran ringLimited biological activity
Ethyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate HClEthyl esterEnhanced lipid solubility
Methyl 2-amino-4-(tetrahydropyran-4-yl)-pentanoate HClPentanoate esterPotentially broader therapeutic scope

The presence of the tetrahydropyran ring in this compound provides stability and specific interactions with biological targets, distinguishing it from other compounds .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate HCl, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A plausible route involves:
  • Step 1 : Formation of the tetrahydropyran-4-yl moiety via acid-catalyzed cyclization of diols or epoxides (e.g., using acetyl chloride in acetonitrile, as described in analogous tetrahydropyran syntheses ).
  • Step 2 : Introduction of the amino-butyrate group through nucleophilic substitution or reductive amination.
  • Step 3 : Esterification and HCl salt formation.
    Critical parameters include temperature (room temperature vs. reflux), solvent polarity, and catalyst choice. For example, acetonitrile as a solvent enhances reaction homogeneity, while acetyl chloride accelerates cyclization . Retrosynthetic tools, such as AI-driven pathway prediction (e.g., Reaxys or Pistachio models), can optimize route selection .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : 1^1H and 13^13C NMR to confirm the tetrahydropyran ring (δ ~1.5–4.5 ppm for cyclic ether protons) and amino-butyrate backbone .
  • HPLC-MS : Reverse-phase chromatography (C18 column) with MS detection to quantify purity and identify degradation products. Mobile phases often include acetonitrile/water with 0.1% formic acid .
  • FTIR : Peaks at ~3300 cm1^{-1} (N-H stretch) and 1700 cm1^{-1} (ester C=O) confirm functional groups .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer :
  • Hydrolytic Stability : The ester group is prone to hydrolysis in aqueous media. Store under anhydrous conditions (e.g., desiccated, -20°C) .
  • Photostability : Tetrahydropyran derivatives may degrade under UV light; use amber vials for long-term storage .
  • Salt Form : The HCl salt enhances solubility in polar solvents but may form hygroscopic residues; monitor water content via Karl Fischer titration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity of this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Receptor Selectivity : Use in vitro binding assays (e.g., CB1/CB2 cannabinoid receptors due to structural similarity to JWH-176 ) vs. in vivo behavioral models.
  • Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, as slight stereochemical differences drastically alter activity .
  • Metabolite Interference : Employ LC-MS/MS to distinguish parent compound from metabolites in biological matrices .

Q. What advanced strategies enable enantiomeric separation of this chiral compound?

  • Methodological Answer :
  • Chiral Stationary Phases : Use columns like Chiralcel OD-H or Crownpak CR(+) with hexane/isopropanol mobile phases .
  • Capillary Electrophoresis (CE) : Chiral selectors (e.g., cyclodextrins) in the buffer resolve enantiomers based on electrophoretic mobility .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can isolate enantiomers at scale .

Q. How should impurity profiling be conducted to meet regulatory standards for preclinical studies?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways. Monitor impurities via HPLC-DAD/ELSD .
  • Structural Elucidation : HR-MS and 2D NMR (e.g., COSY, HSQC) identify unknown impurities, such as hydrolyzed esters or oxidized tetrahydropyran rings .
  • Thresholds : Follow ICH Q3A guidelines, setting limits for identified (>0.10%) and unidentified (>0.15%) impurities .

Q. What in silico and in vitro approaches are optimal for predicting its pharmacological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., CB1 receptors, based on structural analogs in controlled substance lists ).
  • SPR Biosensors : Surface plasmon resonance assays quantify binding affinity to immobilized receptors .
  • Transcriptomics : RNA-seq of treated cell lines identifies differentially expressed pathways (e.g., neuroinflammatory markers) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate HCl
Reactant of Route 2
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Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate HCl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.